molecular formula C16H11NO3 B13886564 3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione

3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione

Cat. No.: B13886564
M. Wt: 265.26 g/mol
InChI Key: DFBBGZXCBSKTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyl group attached to a dihydroisoquinoline core, which is further substituted with a dione functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with 2,3-dihydroisoquinoline-1,4-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Isoquinoline-1,3,4-triones.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The benzoyl group and the dione functionality play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-2,3-dihydroisoquinoline-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

3-benzoyl-2,3-dihydroisoquinoline-1,4-dione

InChI

InChI=1S/C16H11NO3/c18-14(10-6-2-1-3-7-10)13-15(19)11-8-4-5-9-12(11)16(20)17-13/h1-9,13H,(H,17,20)

InChI Key

DFBBGZXCBSKTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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